3-Cyano-2-fluorobenzoic acid
Overview
Description
3-Cyano-2-fluorobenzoic acid is a chemical compound with the molecular formula C8H4FNO212. It has an average mass of 165.121 Da and a monoisotopic mass of 165.022614 Da1. It is also known by other names such as 3-Cyan-2-fluorbenzoesäure in German, Acide 3-cyano-2-fluorobenzoïque in French, and Benzoic acid, 3-cyano-2-fluoro- in English1.
Synthesis Analysis
The synthesis of 3-Cyano-2-fluorobenzoic acid can be achieved by various methods. One such method involves the reaction of 2-fluorobenzoic acid with potassium cyanide in the presence of a catalyst, such as copper(II) chloride3. Another method involves a two-step process starting from 2,6-dichloro-3-fluorobenzonitrile4.Molecular Structure Analysis
The InChI code for 3-Cyano-2-fluorobenzoic acid is 1S/C8H4FNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12)2. This indicates the presence of 8 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule2.
Chemical Reactions Analysis
Specific chemical reactions involving 3-Cyano-2-fluorobenzoic acid are not readily available in the searched resources. However, it’s worth noting that its unique properties make it an effective building block in the synthesis of organic compounds3.Physical And Chemical Properties Analysis
3-Cyano-2-fluorobenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 313.5±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C1. It has a molar refractivity of 37.7±0.4 cm3, a polar surface area of 61 Å2, and a molar volume of 115.8±5.0 cm31.Scientific Research Applications
Anaerobic Transformation and Biodegradation
The transformation of phenol to benzoate via para-carboxylation, investigated through the use of fluorinated analogues like fluorobenzoic acids, provides insights into anaerobic degradation pathways. The study by Genthner, Townsend, and Chapman (1989) using isomeric fluorophenols as analogues demonstrates the role of these compounds in understanding the metabolic pathways of phenol degradation in anaerobic conditions (Genthner, Townsend, & Chapman, 1989).
Biodegradation by Specific Microorganisms
Research by Boersma et al. (2004) on fluorobenzoate biodegradation by Sphingomonas sp. HB-1 illustrates the specific microbial capabilities in utilizing fluorinated benzoic acids as carbon and energy sources. This study helps in understanding the metabolic steps involved in the biodegradation of such compounds, especially relevant in environmental remediation contexts (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Metabolism in Anaerobic Microorganisms
Mouttaki, Nanny, and McInerney (2008) explored the metabolism of fluorobenzoates in Syntrophus aciditrophicus, a strictly anaerobic bacterium. This study provides insights into the initial steps of aromatic acid metabolism in anaerobic conditions, contributing to a deeper understanding of environmental bioremediation processes (Mouttaki, Nanny, & McInerney, 2008).
Synthesis and Evaluation in Medical Research
The synthesis of novel compounds incorporating fluorobenzoic acid moieties, such as in the treatment of Alzheimer's disease, demonstrates the applicability of 3-Cyano-2-fluorobenzoic acid in pharmaceutical research. Czarnecka et al. (2017) investigated tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents, showing potential in Alzheimer's disease treatment (Czarnecka et al., 2017).
Environmental Impact and Degradation
Research on the degradation of fluorobenzoic acids by Pseudomonas species, as studied by Goldman, Milne, and Pignataro (1967), and Schreiber et al. (1980), offers valuable insights into the environmental impact and degradation pathways of these compounds. These studies are crucial for understanding how such compounds interact with ecosystems and their potentialremoval from the environment (Goldman, Milne, & Pignataro, 1967); (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).
Chemical Reactions and Synthesis
The study of reactions involving organolithium reagents with halobenzoic acids, including fluorobenzoic acids, provides insights into chemical synthesis and reactivity. Gohier, Castanet, and Mortier (2003) explored such reactions, contributing to the understanding of chemical synthesis involving fluorobenzoic acids (Gohier, Castanet, & Mortier, 2003).
Application in Organic Synthesis
Gas/Vapor Separation and Molecular Sieving
The use of fluorobenzoic acids in constructing metal-organic frameworks (MOFs) for selective gas/vapor separation and molecular sieving, as researched by Xue et al. (2015), demonstrates their potential in materials science and engineering. This research highlights the role of fluorobenzoic acids in creating materials with notable gas/solvent separation properties (Xue et al., 2015).
Insecticidal Activities
The synthesis and evaluation of fluorophenyl-1,3,4-oxadiazoles, involving fluorobenzoic acids, for their insecticidal activities showcase another dimension of application. Research by Shi et al. (2000) into these compounds reveals their potential in developing new pesticides (Shi, Qian, Song, Zhang, & Li, 2000).
Safety And Hazards
3-Cyano-2-fluorobenzoic acid is classified as an irritant. It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes56. It is also recommended to avoid the formation of dust and aerosols5.
Future Directions
While specific future directions for 3-Cyano-2-fluorobenzoic acid are not mentioned in the searched resources, it is noted that the compound has great potential in the pharmaceutical industry3. Its unique properties make it an effective building block in the synthesis of organic compounds, and it can significantly improve the pharmacological properties of drug molecules3.
Please note that this information is based on the available resources and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
3-cyano-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYFJFMXUMMQDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634275 | |
Record name | 3-Cyano-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2-fluorobenzoic acid | |
CAS RN |
219519-77-4 | |
Record name | 3-Cyano-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.